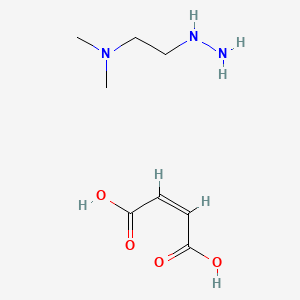
(Z)-but-2-enedioic acid;2-hydrazinyl-N,N-dimethylethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-but-2-enedioic acid;2-hydrazinyl-N,N-dimethylethanamine is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound combines the properties of (Z)-but-2-enedioic acid, a dicarboxylic acid, with 2-hydrazinyl-N,N-dimethylethanamine, an amine derivative, resulting in a molecule with diverse reactivity and functionality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-but-2-enedioic acid;2-hydrazinyl-N,N-dimethylethanamine typically involves the reaction of (Z)-but-2-enedioic acid with 2-hydrazinyl-N,N-dimethylethanamine under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, with the temperature and pH carefully monitored to ensure optimal yield and purity. Common reagents used in the synthesis include catalysts and stabilizers to facilitate the reaction and prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is often employed to minimize environmental impact and improve sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-but-2-enedioic acid;2-hydrazinyl-N,N-dimethylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired product but typically involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
(Z)-but-2-enedioic acid;2-hydrazinyl-N,N-dimethylethanamine has numerous applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or reagent in various biological assays.
Medicine: Explored for its therapeutic potential, particularly in drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Wirkmechanismus
The mechanism of action of (Z)-but-2-enedioic acid;2-hydrazinyl-N,N-dimethylethanamine involves its interaction with specific molecular targets and pathways The compound may act by binding to enzymes or receptors, modulating their activity, and influencing biochemical processes
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (Z)-but-2-enedioic acid;2-hydrazinyl-N,N-dimethylethanamine include other hydrazine derivatives and dicarboxylic acids, such as:
Hydrazones: Compounds formed by the reaction of hydrazines with aldehydes or ketones.
Quinazolines: Nitrogen-containing heterocycles with diverse biological activities.
Schiff Bases: Formed by the condensation of primary amines with carbonyl compounds.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its potential in scientific research make it a compound of significant interest.
Eigenschaften
CAS-Nummer |
13800-18-5 |
|---|---|
Molekularformel |
C8H17N3O4 |
Molekulargewicht |
219.24 g/mol |
IUPAC-Name |
(Z)-but-2-enedioic acid;2-hydrazinyl-N,N-dimethylethanamine |
InChI |
InChI=1S/C4H13N3.C4H4O4/c1-7(2)4-3-6-5;5-3(6)1-2-4(7)8/h6H,3-5H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI-Schlüssel |
ZHPKGSNLNDNTHM-BTJKTKAUSA-N |
Isomerische SMILES |
CN(C)CCNN.C(=C\C(=O)O)\C(=O)O |
Kanonische SMILES |
CN(C)CCNN.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzamide, N-phenyl-N-[phenyl(phenylimino)methyl]-](/img/structure/B14716024.png)


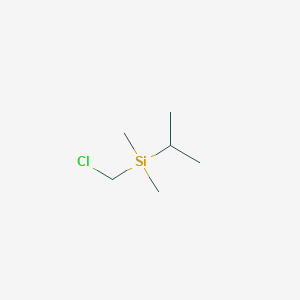
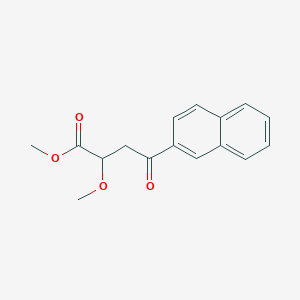
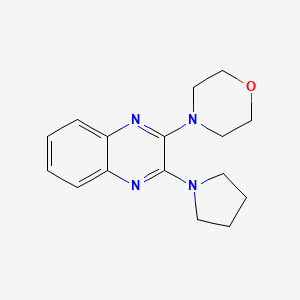

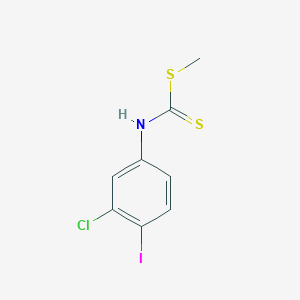
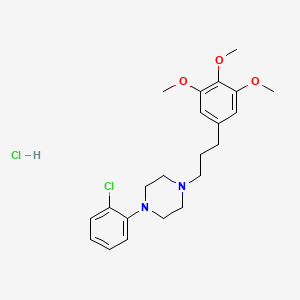
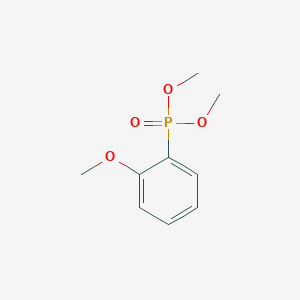
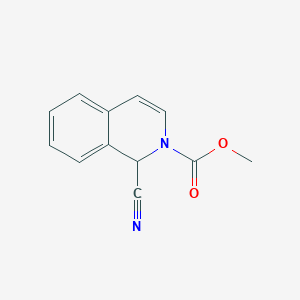
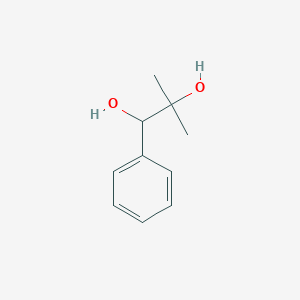
![4-acetamido-1-N,3-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B14716094.png)

